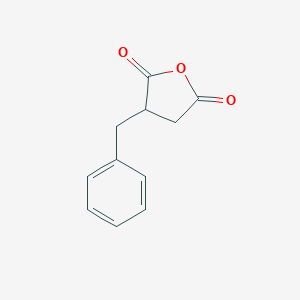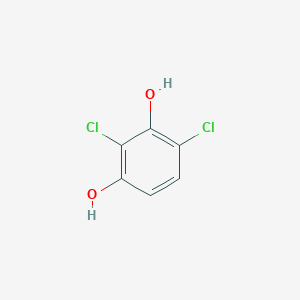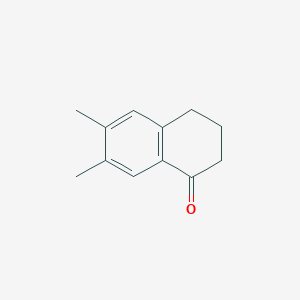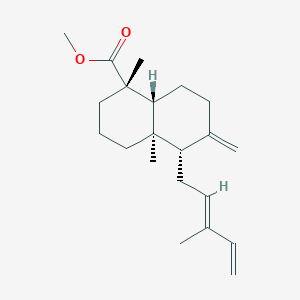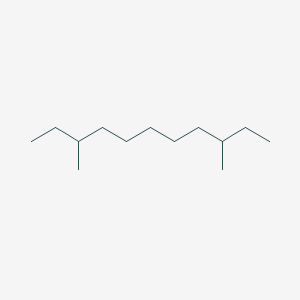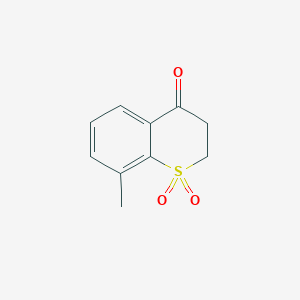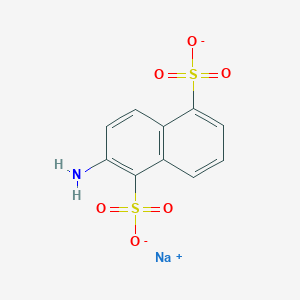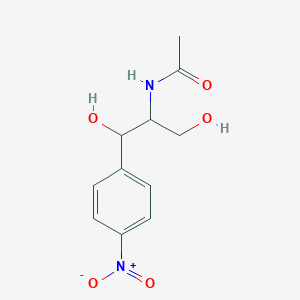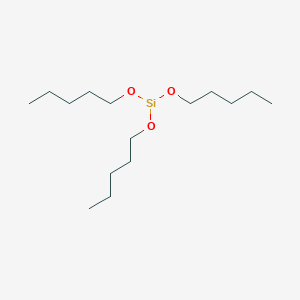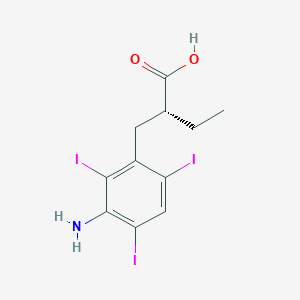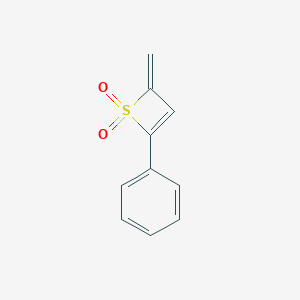
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, biology, and materials science. This compound is also known as methylene blue or methylthioninium chloride, and it has been used as a dye, a medicinal agent, and a diagnostic tool.
Mécanisme D'action
The mechanism of action of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is complex and involves multiple pathways. In medicine, methylene blue acts as a reducing agent, which helps to convert methemoglobin back to hemoglobin, thereby improving oxygen delivery to the tissues. It also acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
In biology, methylene blue acts as a stain by binding to certain structures, such as DNA, RNA, and proteins. It also acts as an inhibitor of mitochondrial respiration by blocking the electron transport chain, which is essential for ATP production.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are diverse and depend on the concentration and duration of exposure. In medicine, methylene blue can cause side effects, such as nausea, vomiting, headache, and dizziness. It can also cause methemoglobinemia if administered in high doses.
In biology, methylene blue can affect cellular metabolism and respiration, leading to changes in ATP production and oxidative stress. It can also affect the structure and function of DNA, RNA, and proteins, leading to alterations in gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its versatility, availability, and low cost. It can be used for a wide range of applications, including staining, inhibition, and detection. It is also readily available and can be purchased from chemical suppliers. Additionally, it is relatively inexpensive compared to other compounds.
The limitations of using 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide in lab experiments are its potential toxicity, variability, and interference. It can be toxic to cells and tissues if used in high concentrations or for prolonged periods. It can also vary in purity and quality, which can affect the accuracy and reproducibility of the results. Finally, it can interfere with other compounds or processes, leading to false positives or negatives.
Orientations Futures
The future directions for research on 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide are numerous and diverse. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biology, further studies are needed to elucidate its mechanism of action and its effects on cellular metabolism and respiration. In materials science, further studies are needed to optimize its use as a dye for various applications, including textiles, paper, and other materials. Overall, 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide is a versatile and important compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
The synthesis of 2-Methylene-4-phenyl-2H-thiete 1,1-dioxide involves the reaction of N,N-dimethylaniline and sodium nitrite in the presence of hydrochloric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to form the final product. This method has been widely used in the production of methylene blue, and it has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been used as a diagnostic tool for detecting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has also been used as a therapeutic agent for treating methemoglobinemia, a condition in which the blood cannot carry oxygen effectively.
In biology, methylene blue has been used as a stain to visualize various structures, including cells, tissues, and proteins. It has also been used as an inhibitor of mitochondrial respiration, which is important for studying the metabolism of cells. In materials science, methylene blue has been used as a dye for coloring textiles, paper, and other materials.
Propriétés
Numéro CAS |
16793-43-4 |
|---|---|
Nom du produit |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Formule moléculaire |
C10H8O2S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-methylidene-4-phenylthiete 1,1-dioxide |
InChI |
InChI=1S/C10H8O2S/c1-8-7-10(13(8,11)12)9-5-3-2-4-6-9/h2-7H,1H2 |
Clé InChI |
RBFLFISHIAPAGL-UHFFFAOYSA-N |
SMILES |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
SMILES canonique |
C=C1C=C(S1(=O)=O)C2=CC=CC=C2 |
Synonymes |
2-Methylene-4-phenyl-2H-thiete 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
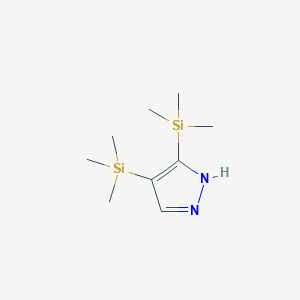
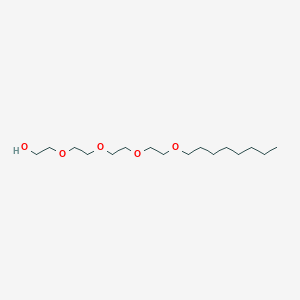
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
